molecular formula C10H20O2 B8438917 1-(4-Hydroxybutyl)cyclohexanol

1-(4-Hydroxybutyl)cyclohexanol

Cat. No. B8438917
M. Wt: 172.26 g/mol
InChI Key: NBPGWKWPMXDJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxybutyl)cyclohexanol is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxybutyl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxybutyl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Hydroxybutyl)cyclohexanol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1-(4-hydroxybutyl)cyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c11-9-5-4-8-10(12)6-2-1-3-7-10/h11-12H,1-9H2

InChI Key

NBPGWKWPMXDJDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCCCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,5-dibromopentane (5 gms, 23.15 mmol) in dry THF (10 ml) was added slowly to a suspension of Magnesium turning (2.8 gms, 112 mmole) in dry THF (50 ml) and catalytic amount of iodine under nitrogen atmosphere. After the addition of about 3 ml of dibromopentane solution in THF, Grignard reaction was initiated. The addition was continued maintaining a gentle reflux. The mixture was refluxed for 16 hours to complete the formation of the Grignard reagent. To the reaction mixture was added a solution of a solution of δ-valerolactone (2.13 gms, 21.3 mmol) in dry THF (50 ml). The resulting mixture was refluxed for 6 hours under nitrogen and then quenched by addition of saturated solution of ammonium chloride at 0° C. The product was extracted in ethylacetate. Organic layer was washed with water, brine and dried over anh. Na2SO4. Drying agent was filtered off and the solvent was removed under vacuum to give 2.7 gms of diol (8), which was used without any further purification in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.13 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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